2-Oxononanoic acid

Descripción general

Descripción

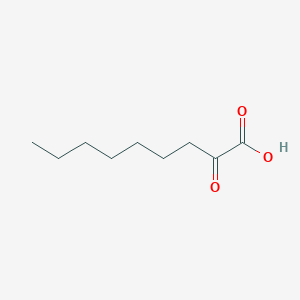

2-Oxononanoic acid is a nine-carbon straight-chain 2-oxo monocarboxylic acid It is a derivative of nonanoic acid, characterized by the presence of a keto group at the second carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Oxononanoic acid can be synthesized through the ozonolysis of oleic acid. The process involves the reaction of oleic acid with ozone, leading to the formation of several products, including this compound . The reaction typically occurs at the air-water interface, and the conditions such as temperature and salinity can affect the yield and stability of the product .

Industrial Production Methods

Industrial production of this compound may involve similar ozonolysis processes, optimized for large-scale production. The use of continuous flow reactors and controlled reaction environments can enhance the efficiency and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxononanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other carboxylic acids.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the keto group under acidic or basic conditions.

Major Products Formed

Oxidation: Nonanoic acid and other higher carboxylic acids.

Reduction: 2-Hydroxynonanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Induction of Phospholipase A2 Activity

One of the primary applications of 2-oxononanoic acid is its ability to stimulate phospholipase A2 (PLA2) activity. PLA2 is a crucial enzyme involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of eicosanoids. Research indicates that exposure to this compound can significantly increase PLA2 activity in human blood, which may contribute to inflammatory responses and thrombus formation .

Role in Thromboxane Production

The compound also plays a vital role in the production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation. Studies have shown that this compound induces the production of TxA2 in a dose-dependent manner, which is essential for understanding its implications in cardiovascular diseases .

Potential Therapeutic Targets

Given its role in stimulating PLA2 and TxA2 production, this compound has potential therapeutic implications in treating conditions associated with excessive platelet aggregation, such as thrombosis and atherosclerosis. Inhibitors targeting PLA2 or thromboxane pathways may benefit from understanding the mechanisms by which this compound operates .

Antioxidant Research

Research into lipid peroxidation products like this compound also contributes to the broader field of antioxidant studies. Understanding how this compound interacts with reactive oxygen species (ROS) can inform strategies to mitigate oxidative stress-related diseases .

Atmospheric Chemistry

In environmental science, this compound is studied for its role as a product of ozonolysis of fatty acids in atmospheric reactions. This research helps elucidate the fate of organic aerosols and their impact on air quality and climate change .

Biodegradability Studies

The breakdown products of lipid peroxidation, including this compound, are also significant in assessing the biodegradability of organic pollutants. Understanding how these compounds behave in natural environments can aid in developing bioremediation strategies .

Summary Table of Applications

Case Study 1: Lipid Peroxidation and Inflammation

A study demonstrated that exposure to atmospheric oxygen increases levels of 9-oxononanoic acid in human blood, correlating with enhanced PLA2 activity and TxB2 production, indicating a link between lipid peroxidation and inflammatory processes .

Case Study 2: Ozonolysis Impact on Organic Aerosols

Research investigating the ozonolysis of fatty acids revealed that products like 9-oxononanoic acid significantly influence the chemical composition of aerosols, affecting their reactivity and potential health impacts when inhaled .

Mecanismo De Acción

The mechanism of action of 2-Oxononanoic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Nonanoic acid: A straight-chain nine-carbon fatty acid without the keto group.

2-Oxobutanoic acid: A shorter-chain analog with similar functional groups.

Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.

Uniqueness

2-Oxononanoic acid is unique due to the presence of the keto group at the second carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

2-Oxononanoic acid, also known as 9-oxononanoic acid (9-ONA), is a medium-chain fatty acid derivative with significant biological activity. It has been identified as a product of lipid peroxidation and plays a crucial role in various biochemical pathways, particularly in the arachidonate cascade, which is essential for eicosanoid production. This article explores the biological activities of this compound, focusing on its effects on phospholipase A2 (PLA2) activity, thromboxane production, and potential implications in disease processes.

- Chemical Formula : C₉H₁₆O₃

- Molecular Weight : 172.23 g/mol

- Structure : this compound features a ketone functional group at the second carbon of a nonanoic acid chain, contributing to its reactivity and biological functions.

Phospholipase A2 Activation

Research indicates that this compound significantly stimulates PLA2 activity, a key enzyme involved in the hydrolysis of phospholipids to release arachidonic acid. This reaction is pivotal for the synthesis of eicosanoids, which are signaling molecules that mediate various physiological responses.

- Study Findings :

- In fresh human blood, the addition of 9-ONA led to a dose-dependent increase in PLA2 activity. For instance, a concentration of 3 µM resulted in approximately a 10% increase in PLA2 activity compared to control samples without 9-ONA .

- The production of thromboxane B2 (TxB2), a potent vasoconstrictor and inducer of platelet aggregation, was also significantly elevated following exposure to 9-ONA .

Thromboxane Production and Platelet Aggregation

The induction of TxB2 production by 9-ONA suggests its role in promoting platelet aggregation and potentially contributing to thrombus formation.

- Experimental Data :

- Under nitrogen conditions (to prevent oxidative stress), the addition of 9-ONA restored both PLA2 activity and TxB2 levels, demonstrating its capacity to modulate these pathways even under controlled conditions .

- The dose-response relationship indicated that higher concentrations of 9-ONA led to increased platelet aggregation, further linking it to thrombotic events .

Implications for Disease Processes

The activation of PLA2 and subsequent increase in TxB2 production by 9-ONA may have implications in various pathological conditions, particularly those related to cardiovascular health.

- Potential Health Risks :

Case Study: Lipid Peroxidation and Cardiovascular Risk

A study conducted on human subjects exposed to oxidative stress revealed that elevated levels of lipid peroxidation products, including 9-ONA, correlated with increased PLA2 activity and TxB2 production. This suggests that dietary or environmental factors leading to increased oxidative stress could heighten cardiovascular risk through mechanisms involving this compound .

Propiedades

IUPAC Name |

2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOPXQMNJDYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293520 | |

| Record name | 2-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-94-1 | |

| Record name | 2-Oxononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13139-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.